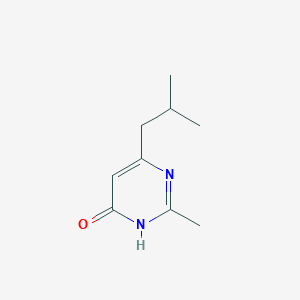

6-Isobutyl-2-methylpyrimidin-4-ol

Description

6-Isobutyl-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and an isobutyl substituent at position 6. Pyrimidin-4-ol derivatives are widely studied for their pharmacological and material science applications due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

2-methyl-4-(2-methylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)4-8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQKJPFIVMQHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between isobutylamine, acetaldehyde, and urea can lead to the formation of the desired pyrimidine derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 6-Isobutyl-2-methylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: 6-Isobutyl-2-methylpyrimidin-4-one

Reduction: 6-Isobutyl-2-methyl-1,4-dihydropyrimidine

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Isobutyl-2-methylpyrimidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-Isobutyl-2-methylpyrimidin-4-ol and selected analogs:

Key Observations :

- Steric Effects : Bulky substituents (e.g., isobutyl, isopropyl) may influence binding affinity in biological targets compared to smaller groups like methylthio .

- Solubility : Polar groups (e.g., hydroxymethyl, methoxymethyl) improve aqueous solubility, as seen in and , whereas hydrophobic groups favor lipid environments.

Biological Activity

6-Isobutyl-2-methylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Structure and Composition:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | 6-Isobutyl-2-methylpyrimidin-4-ol |

| Canonical SMILES | CC(C)C1=NC(=N1)C(C)C(=O)O |

Antimicrobial Properties

Research has indicated that 6-Isobutyl-2-methylpyrimidin-4-ol exhibits significant antimicrobial activity. In a study evaluating various pyrimidine derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Table 1: Antimicrobial Activity of 6-Isobutyl-2-methylpyrimidin-4-ol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 6-Isobutyl-2-methylpyrimidin-4-ol can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of 6-Isobutyl-2-methylpyrimidin-4-ol is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in nucleotide synthesis, leading to reduced cellular proliferation in cancer cells. Additionally, the compound's structural features allow it to effectively penetrate bacterial membranes, enhancing its antimicrobial efficacy.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antibacterial effects of various pyrimidine derivatives, including 6-Isobutyl-2-methylpyrimidin-4-ol. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections . -

Investigation into Anticancer Properties :

Another study focused on the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with 6-Isobutyl-2-methylpyrimidin-4-ol resulted in a marked decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.